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Compound of Interest

Compound Name:
2-Amino-1-(4-phenylpiperazin-1-

yl)ethan-1-one

CAS No.: 359821-44-6

Cat. No.: B3262661

Get Quote

Executive Summary
The amino-phenylpiperazine (APP) scaffold is a profoundly versatile, privileged pharmacophore

in modern medicinal chemistry. By acting as a bidentate building block, it serves as the

structural foundation for multi-target kinase inhibitors in oncology and G-protein coupled

receptor (GPCR) modulators in neurology. This technical guide elucidates the structural

causality, physicochemical tuning, and target-specific Structure-Activity Relationships (SAR) of

APP derivatives, providing drug development professionals with actionable insights for lead

optimization.

Structural Anatomy and Physicochemical Causality
The APP scaffold consists of three highly tunable domains: the basic piperazine ring, the

hydrophobic phenyl spacer, and the primary amino group. The spatial arrangement of these

domains dictates the molecule's physicochemical fate.
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The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB) The positional isomerism of the

amino group fundamentally alters the scaffold's behavior. For instance, the ortho-amino

phenylpiperazine (e.g., 2-(4-Ethylpiperazin-1-yl)aniline) facilitates strong intramolecular

hydrogen bonding (IMHB) between the primary amine (-NH₂) and the tertiary piperazine

nitrogen. This specific interaction shields the polar hydrogen bond donors, significantly

reducing the molecule's Polar Surface Area (PSA) and melting point, while increasing its

lipophilicity (LogP). This structural causality makes ortho-substituted APPs highly effective at

penetrating the blood-brain barrier (BBB) for Central Nervous System (CNS) targets (1)[1].

Conversely, the para-isomer cannot form this IMHB. Instead, it acts as a linear extender,

projecting the amino group outward to act as a hydrogen bond donor/acceptor in solvent-

exposed regions, a feature heavily exploited in the design of kinase hinge-binders.

Target-Specific SAR Deep Dive
Dopamine D2/D3 Receptors (Neurology)
In the treatment of schizophrenia and substance use disorders, 4-phenylpiperazine derivatives

are engineered as D3-selective partial agonists or antagonists. The primary pharmacophore

(the phenylpiperazine) anchors into the conserved orthosteric binding site (OBS) of the

dopamine receptor, forming a critical salt bridge with a conserved Aspartate residue via the

basic piperazine nitrogen.

Efficacy and selectivity are heavily driven by stereochemistry and the secondary

pharmacophore extending into the secondary binding pocket (SBP). For example, the lead

molecule PG648 exhibits profound enantioselectivity. The (R)-enantiomer acts as a potent

antagonist/weak partial agonist (Kᵢ = 1.12 nM), whereas the (S)-enantiomer demonstrates

much higher efficacy but lower affinity (Kᵢ = 16.6 nM). This indicates that the exact spatial

orientation of the linker dictates the stabilization of the receptor's active vs. inactive

conformational states (2)[2].

PI3K/mTOR Dual Inhibitors (Oncology)
In oncology, the 4-amino-phenylpiperazine moiety has been historically utilized in ATP-

competitive mTOR inhibitors like Torin1. However, early SAR studies revealed that the 4-

amino-phenylpiperazine group can be metabolically labile, leading to rapid clearance. Rational

SAR optimization by Liu et al. demonstrated that replacing this labile moiety with a rigidified
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phenyl ring or benzonaphthyridinone analogs significantly improved metabolic stability. This

modification preserved the critical hydrogen bonding network in the hydrophobic hinge region,

retaining high dual potency against PI3Kγ and mTOR (3)[3].

Quantitative SAR Data Summary
The following table summarizes the divergent affinities and potencies achieved through

targeted modification of the phenylpiperazine scaffold:

Compound /
Derivative

Target
Binding Affinity /
Potency

Key Structural
Feature

PG648 (R)-

enantiomer
Dopamine D3R Kᵢ = 1.12 nM

2,3-diCl-

phenylpiperazine,

stereospecific linker

PG648 (S)-

enantiomer
Dopamine D3R Kᵢ = 16.6 nM

Stereochemical

inversion at the linker

domain

Torin1 PI3Kγ / mTOR EC₅₀ = 1800 / 2 nM

4-amino-

phenylpiperazine

solvent-exposed

moiety

Compound 231 (Liu et

al.)
PI3Kγ / mTOR EC₅₀ = 1000 / 5 nM

Phenyl replacement of

the piperazine ring

Mechanistic Signaling Pathways
Understanding the downstream cascade is crucial for interpreting phenotypic assays. For

oncological applications, APP-derived inhibitors act as ATP-competitive antagonists. By

blocking the lipid kinase PI3K, they prevent the phosphorylation of PIP2 to PIP3. This halts the

recruitment of AKT and the subsequent activation of mTORC1 and mTORC2, effectively

arresting cell growth and survival pathways (3)[3].
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PI3K/Akt/mTOR signaling pathway modulated by ATP-competitive amino-phenylpiperazine

inhibitors.

Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in SAR data, the characterization of APP derivatives

requires robust, self-validating experimental designs. The following protocol isolates true

receptor-mediated binding from experimental noise.
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Radioligand Binding Assay for Dopamine D₂/D₃
Receptors
This workflow determines the binding affinity (Kᵢ) of synthesized APP derivatives.

Causality & Self-Validation Check: We utilize crude cell membranes rather than purified

proteins to preserve the native 3D conformation of the GPCR within a lipid bilayer. The assay

buffer includes Bovine Serum Albumin (BSA) to prevent highly lipophilic APP derivatives from

adhering to the polystyrene plates (which would artificially lower the effective concentration),

and ascorbic acid to prevent ligand oxidation. Crucially, the system is self-validating: the

addition of (+)-butaclamol saturates all true orthosteric sites. Any remaining radioactive signal

in these control wells is strictly non-specific lipid partitioning, allowing for precise signal-to-noise

subtraction (4)[4].

Step-by-Step Methodology:

Membrane Preparation: Isolate crude membranes from HEK293 cells stably expressing

human D₂R or D₃R. Homogenize in ice-cold buffer to halt protease activity and preserve

receptor integrity.

Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl, 0.025%

ascorbic acid, and 0.001% BSA.

Ligand Competition: In a 96-well plate, combine:

50 µL of [³H]-Spiperone (final concentration ~0.5 nM, specific activity ~16.2 Ci/mmol).

50 µL of the test APP derivative (serial dilutions from 10 µM to 1 pM).

100 µL of the membrane suspension.

Non-Specific Binding (NSB) Control: In dedicated validation wells, replace the test

compound with 2 µM (+)-butaclamol to define the baseline noise.

Incubation & Harvesting: Incubate plates at 25°C for 120 minutes to reach thermodynamic

equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3%
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polyethylenimine to neutralize the negative charge of the glass, reducing non-specific

radioligand binding).

Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained

radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff

equation.
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Iterative SAR optimization workflow for amino-phenylpiperazine drug discovery.

Conclusion
The amino-phenylpiperazine scaffold remains a cornerstone of rational drug design. By

meticulously tuning the steric bulk, electronic distribution, and stereochemistry of the amino and

piperazine substituents, medicinal chemists can seamlessly redirect the scaffold's affinity from

CNS GPCRs to oncological kinase targets. The integration of structure-based design, self-

validating biochemical assays, and iterative metabolic profiling ensures that these derivatives

translate effectively from in vitro hits to in vivo clinical leads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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